1-(2-Fluoroethyl)triazole-4-carboxylic acid
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Overview
Description
1-(2-Fluoroethyl)triazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6FN3O2. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Triazole compounds are known for their unique properties, inert nature, and ability to mimic amide bonds . These characteristics allow them to interact with their targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that triazole compounds have been associated with a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . These effects suggest that triazole compounds may interact with multiple biochemical pathways.
Result of Action
Some triazole compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(2-Fluoroethyl)triazole-4-carboxylic acid may have similar effects.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)triazole-4-carboxylic acid typically involves the reaction of 2-fluoroethyl azide with propiolic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction proceeds as follows:
Reactants: 2-fluoroethyl azide and propiolic acid.
Catalyst: Copper (I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Fluoroethyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as sulfuric acid (H2SO4) or palladium on carbon (Pd/C). Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
1-(2-Fluoroethyl)triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes
Comparison with Similar Compounds
1-(2-Fluoroethyl)triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloroethyl)triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-(2-Bromoethyl)triazole-4-carboxylic acid: Contains a bromine atom, which may affect its chemical stability and reactivity.
1-(2-Iodoethyl)triazole-4-carboxylic acid: The presence of iodine can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Properties
IUPAC Name |
1-(2-fluoroethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJGMLUIQODMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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